REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][C:17]([O:19]C)=[O:18].C(=O)([O-])[O-].[Cs+].[Cs+].NCC(O)=O>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][C:17]([OH:19])=[O:18])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)OC
|
Name
|
cesium carbonate
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
cuprous chloride
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
790 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 100 mL of dioxane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
100 mL of ethyl acetate were added to the residue
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
100 mL of water were added to the residue
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 76.1% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |